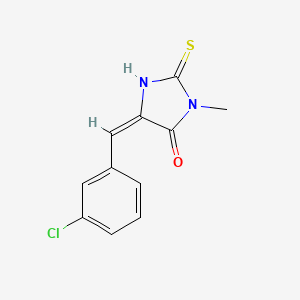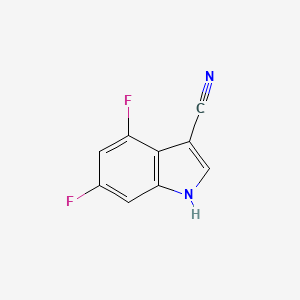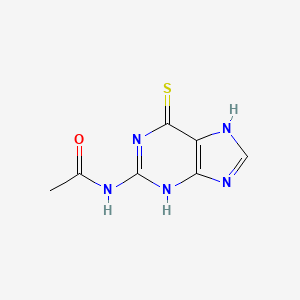
N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide: is a chemical compound with a molecular formula of C7H7N5OS It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide typically involves the reaction of guanine derivatives with acetic anhydride in the presence of a catalyst. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the required purity levels.
Analyse Des Réactions Chimiques
Types of Reactions: N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfanylidene group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the purine ring, leading to the formation of dihydropurine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetamide group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydropurine derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying purine metabolism. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It has shown promise as an antiviral and anticancer agent due to its ability to interfere with nucleic acid synthesis.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes involved in nucleic acid synthesis. By binding to these enzymes, the compound can inhibit their activity, leading to a disruption of cellular processes. This mechanism is particularly relevant in its potential antiviral and anticancer applications, where the inhibition of nucleic acid synthesis can prevent the replication of viruses and the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
N-(6-Oxo-6,7-dihydro-1H-purin-2-yl)isobutyramide: This compound shares a similar purine structure but differs in the substituent groups attached to the purine ring.
N-(2-sulfanylidene-3H-1,3-benzothiazol-6-yl)acetamide: This compound has a benzothiazole ring instead of a purine ring, but it also contains a sulfanylidene group.
Uniqueness: N-(6-Sulfanylidene-6,7-dihydro-3H-purin-2-yl)acetamide is unique due to its specific combination of a purine ring with a sulfanylidene group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications set it apart from other similar compounds.
Propriétés
Numéro CAS |
6432-55-9 |
|---|---|
Formule moléculaire |
C7H7N5OS |
Poids moléculaire |
209.23 g/mol |
Nom IUPAC |
N-(6-sulfanylidene-3,7-dihydropurin-2-yl)acetamide |
InChI |
InChI=1S/C7H7N5OS/c1-3(13)10-7-11-5-4(6(14)12-7)8-2-9-5/h2H,1H3,(H3,8,9,10,11,12,13,14) |
Clé InChI |
FVCDDDCJIQMYMK-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=NC(=S)C2=C(N1)N=CN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


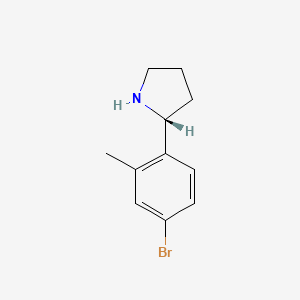
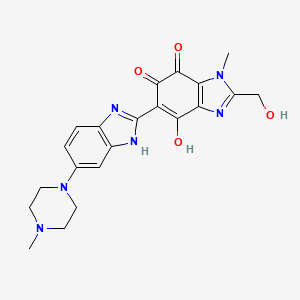
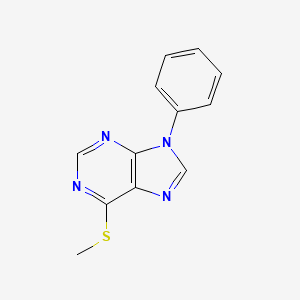
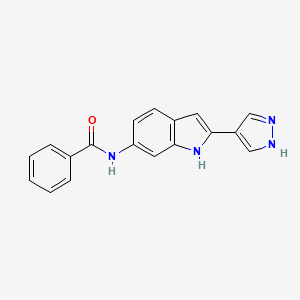
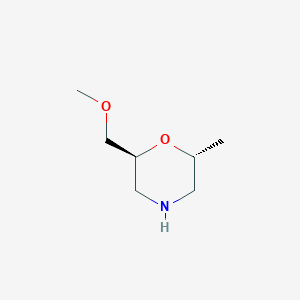
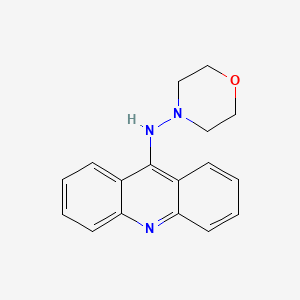

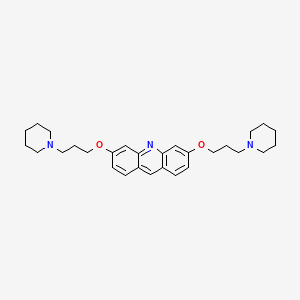
![Indolo[7,6-g]indole-1,2,6,7(3H,8H)-tetraone](/img/structure/B12939939.png)
![(R)-7-Methyl-5-azaspiro[2.4]heptan-7-amine dihydrochloride](/img/structure/B12939950.png)
